molecular formula C20H19ClN4O3S B2974714 N-(3-chlorophenyl)-2-((6-(4-ethoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide CAS No. 898622-23-6

N-(3-chlorophenyl)-2-((6-(4-ethoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide

Cat. No.: B2974714
CAS No.: 898622-23-6
M. Wt: 430.91
InChI Key: GPJGTMLITBYMHE-UHFFFAOYSA-N
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Description

This compound features a 1,2,4-triazin-3-yl core substituted with a 4-ethoxybenzyl group at position 6 and a thio-linked acetamide moiety bearing a 3-chlorophenyl group. Its molecular formula is C₂₀H₂₀ClN₅O₃S (MW: 445.9 g/mol). The 3-chlorophenyl substituent may influence steric and electronic interactions in biological targets, though specific pharmacological data are unavailable in the provided evidence.

Properties

IUPAC Name

N-(3-chlorophenyl)-2-[[6-[(4-ethoxyphenyl)methyl]-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4O3S/c1-2-28-16-8-6-13(7-9-16)10-17-19(27)23-20(25-24-17)29-12-18(26)22-15-5-3-4-14(21)11-15/h3-9,11H,2,10,12H2,1H3,(H,22,26)(H,23,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPJGTMLITBYMHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC2=NN=C(NC2=O)SCC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chlorophenyl)-2-((6-(4-ethoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial properties, enzyme inhibition capabilities, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a triazine core with a 3-chlorophenyl group and an ethoxybenzyl substituent. Its structural complexity suggests diverse interactions with biological targets. The molecular weight has been calculated to be approximately 488.0 g/mol .

Antibacterial Activity

Recent studies have highlighted the antibacterial efficacy of compounds related to triazine structures. For instance, derivatives have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. The effectiveness is often quantified using Minimum Inhibitory Concentration (MIC) values.

Bacterial Strain MIC (µg/mL) Activity Level
Salmonella typhi32Moderate
Bacillus subtilis16Strong
Escherichia coli64Weak
Staphylococcus aureus128Moderate

These findings suggest that the compound may serve as a lead for developing new antibacterial agents .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored. Specifically, it has been studied for its activity against acetylcholinesterase (AChE) and urease:

  • Acetylcholinesterase Inhibition :
    • The inhibition of AChE is crucial for treating neurological conditions like Alzheimer's disease. Compounds derived from similar structures have shown promising results with IC50 values indicating strong inhibitory effects.
  • Urease Inhibition :
    • Urease inhibitors are significant in managing infections caused by urease-producing bacteria. Recent studies have reported IC50 values ranging from 1.13 to 6.28 µM for derivatives related to triazine structures, suggesting substantial potential for urease inhibition .
Enzyme IC50 (µM) Reference Standard IC50 (µM)
Acetylcholinesterase2.14Eserine (0.5 mM = 21.25)
Urease1.21Thiourea (21.25)

Case Studies

Several case studies have documented the synthesis and evaluation of triazine derivatives similar to this compound:

  • Study on Antibacterial Properties : A study demonstrated that synthesized triazine derivatives exhibited varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship indicated that modifications in the phenyl groups significantly influenced antibacterial potency.
  • Enzyme Inhibition Study : Another study focused on the AChE inhibitory activity of related compounds, where docking studies elucidated binding interactions with the enzyme's active site. The results indicated that specific substitutions on the triazine ring enhanced binding affinity and inhibitory action.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below highlights key structural differences and inferred properties:

Compound Name Benzyl Substituent Chlorophenyl Position Molecular Weight (g/mol) Notable Features
N-(3-Chlorophenyl)-2-((6-(4-ethoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide 4-Ethoxy 3- 445.9 Higher lipophilicity due to ethoxy group; potential for improved bioavailability
2-((4-Amino-6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(3-chlorophenyl)acetamide 4-Methyl 3- 415.9 Reduced steric bulk compared to ethoxy; possible lower metabolic stability
2-((4-Amino-6-(4-ethoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(2-chlorophenyl)acetamide 4-Ethoxy 2- 445.9 Chlorine at ortho position may introduce steric hindrance, affecting target binding

Key Observations :

  • Ethoxy vs. Methyl : The ethoxy group increases molecular weight and lipophilicity, which correlates with enhanced cell penetration but may reduce aqueous solubility.
  • Chlorophenyl Position : The 3-chlorophenyl isomer (target compound) likely has less steric hindrance than the 2-chlorophenyl analog, favoring interactions with planar binding sites .

Crystallographic and Hydrogen-Bonding Patterns

Such interactions stabilize crystal packing and may influence melting points or solubility .

Pharmacological Implications (Inferred)

  • Triazinone Core: Common to all analogs, this moiety may act as a hydrogen-bond acceptor or participate in π-π stacking, crucial for enzyme inhibition (e.g., kinase targets).

Q & A

Q. Advanced

  • Catalyst Screening : Use fused sodium acetate (0.5–1.5 eq.) to enhance nucleophilic substitution efficiency during thiolation .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, reducing side-product formation .
  • Temperature Control : Reflux at 80–90°C for 30–45 minutes balances reaction rate and decomposition risks. Prolonged heating (>60 min) may degrade the triazinone ring .

What strategies resolve contradictions in crystallographic data versus computational modeling for this compound?

Q. Advanced

  • Density Functional Theory (DFT) : Compare calculated (B3LYP/6-311+G(d,p)) and experimental bond lengths/angles to identify discrepancies in crystal packing or tautomerism .
  • X-ray Crystallography : Refine unit cell parameters using single-crystal data. For example, if computational models suggest planar triazinone rings but crystallography shows puckering, reassess solvent effects in the lattice .

What in vitro assays are recommended for preliminary biological evaluation?

Q. Basic

  • Antimicrobial Activity : Broth microdilution assays (MIC against S. aureus and E. coli) .
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM concentrations .
  • Enzyme Inhibition : Evaluate triazinone interaction with dihydrofolate reductase (DHFR) via UV-Vis kinetic assays .

How to analyze reaction mechanisms for potential by-products during dehydrosulfurization?

Q. Advanced

  • LC-MS Monitoring : Track intermediates (e.g., thiourea adducts) during cyclization. By-products like disulfides (m/z ≈ [M+32]) may form if oxidizing agents are present .
  • Isolation via Column Chromatography : Use silica gel (hexane:ethyl acetate gradient) to separate by-products. Characterize isolated impurities via <sup>1</sup>H NMR to identify structural deviations .

What computational methods predict the compound's pharmacokinetic properties?

Q. Advanced

  • ADMET Prediction : Tools like SwissADME calculate logP (≈2.8) and aqueous solubility (LogS ≈ -4.1), indicating moderate bioavailability .
  • Molecular Dynamics Simulations : Simulate blood-brain barrier penetration using P-glycoprotein binding affinity (docking scores ≤ -7.0 kcal/mol suggest efflux susceptibility) .

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